2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide

Description

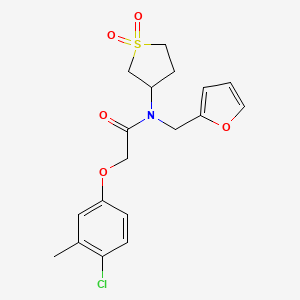

This compound is an acetamide derivative featuring a 4-chloro-3-methylphenoxy group at the C2 position and a bifurcated N-substitution: a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group and a furan-2-ylmethyl moiety. The sulfone group enhances polarity and metabolic stability, while the furan ring may influence electronic properties and biological interactions.

Properties

Molecular Formula |

C18H20ClNO5S |

|---|---|

Molecular Weight |

397.9 g/mol |

IUPAC Name |

2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)acetamide |

InChI |

InChI=1S/C18H20ClNO5S/c1-13-9-15(4-5-17(13)19)25-11-18(21)20(10-16-3-2-7-24-16)14-6-8-26(22,23)12-14/h2-5,7,9,14H,6,8,10-12H2,1H3 |

InChI Key |

ORCVDDOPLQDAAY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3)Cl |

Origin of Product |

United States |

Biological Activity

The compound 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide

- Molecular Formula : C16H18ClN3O3S

- Molecular Weight : 367.85 g/mol

Antimicrobial Properties

Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of phenoxyacetic acids have shown effectiveness against various bacterial strains. In a study examining related compounds, it was found that modifications in the phenoxy group could enhance antibacterial efficacy .

Anticancer Activity

The compound's potential anticancer activity is of particular interest. Studies have shown that compounds containing furan and phenoxy groups can interact with cellular pathways involved in cancer progression. For example, a related study demonstrated that phenoxyacetic acid derivatives inhibited the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways .

The proposed mechanism for the biological activity of this compound involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes associated with cancer cell metabolism.

- Induction of Apoptosis : The presence of the furan moiety is believed to facilitate interactions with cellular receptors that trigger apoptotic pathways.

- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which can contribute to its protective effects against oxidative stress in cells .

Table 1: Summary of Biological Activities

Detailed Study Example

A detailed study focusing on a related compound, N-benzyl-N-(furan-2-ylmethyl)acetamide, demonstrated significant anticancer properties through a series of in vitro assays. The study reported that the compound inhibited cell viability in multiple cancer cell lines and induced apoptosis via mitochondrial pathways. The synthesis method yielded high purity and facilitated further biological testing .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of phenoxyacetamides have been evaluated for their activity against various bacterial strains. A study showed that modifications in the phenoxy group can enhance antibacterial efficacy, suggesting that this compound may serve as a lead for developing new antibiotics .

Anticancer Potential

The structural framework of this compound suggests potential anticancer activity. Compounds with similar scaffolds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A comparative analysis of related compounds demonstrated promising results against several cancer cell lines, indicating that this compound could be further explored for its anticancer properties .

Antitubercular Agents

The search for new antitubercular agents has led to the investigation of various acetamide derivatives. Compounds with a similar structure have shown moderate to potent activity against Mycobacterium tuberculosis. The incorporation of specific substituents can significantly influence their minimum inhibitory concentration (MIC), making this compound a candidate for further evaluation in the fight against tuberculosis .

Herbicidal Activity

The phenoxyacetic acid derivatives are well-known in agricultural chemistry as herbicides. Research has indicated that compounds with similar structural motifs exhibit effective herbicidal activity, targeting specific weed species while minimizing impact on crops. The chlorinated phenoxy group in this compound may contribute to its herbicidal efficacy by disrupting plant growth processes .

Data Table: Summary of Biological Activities

Case Study 1: Antimicrobial Evaluation

A series of experiments were conducted to evaluate the antimicrobial activity of phenoxyacetamides against Staphylococcus aureus and Escherichia coli. The study revealed that modifications in the substituents significantly affected the antimicrobial potency, with some derivatives exhibiting MIC values as low as 4 μg/mL .

Case Study 2: Anticancer Activity Assessment

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that certain derivatives based on the acetamide structure induced significant apoptosis. The mechanism was linked to the activation of caspase pathways, highlighting the potential of this compound class in cancer therapy .

Comparison with Similar Compounds

Substituent Variations in Phenoxy and N-Alkyl Groups

The following table highlights key structural analogs and their substituent-driven differences:

Key Observations

Phenoxy Substituent Effects: The 4-chloro-3-methylphenoxy group in the target compound and derivatives introduces steric bulk and electron-withdrawing effects, which may enhance binding to hydrophobic targets (e.g., enzymes or receptors) .

Furan-2-ylmethyl vs. benzyl/thiazolidinone: The furan ring in the target compound may confer distinct electronic profiles (π-π interactions) compared to aromatic benzyl groups () or heterocyclic thiazolidinones () .

Synthetic Yields and Physical Properties: Analogous compounds in exhibit yields ranging from 51% to 82%, with melting points between 74°C and 84°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.